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trans-4-broMo-4'-(4-propylcyclohexyl)biphenyl
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Overview
Description
trans-4-broMo-4’-(4-propylcyclohexyl)biphenyl: is an organic compound with the chemical formula C21H25Br . It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom and a propylcyclohexyl group. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-broMo-4’-(4-propylcyclohexyl)biphenyl typically involves the bromination of 4-(4-propylcyclohexyl)biphenyl. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of trans-4-broMo-4’-(4-propylcyclohexyl)biphenyl involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: trans-4-broMo-4’-(4-propylcyclohexyl)biphenyl can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products:
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of oxidized biphenyl compounds.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
Chemistry: trans-4-broMo-4’-(4-propylcyclohexyl)biphenyl is used as an intermediate in the synthesis of liquid crystals and other advanced materials. Its unique structure makes it valuable in the development of new organic compounds .
Biology and Medicine: While specific biological applications are limited, the compound’s derivatives are explored for potential use in drug development and biochemical research .
Industry: In the industrial sector, trans-4-broMo-4’-(4-propylcyclohexyl)biphenyl is used in the production of specialty chemicals and materials. Its role in the synthesis of liquid crystals is particularly noteworthy .
Mechanism of Action
The mechanism of action of trans-4-broMo-4’-(4-propylcyclohexyl)biphenyl primarily involves its reactivity as a brominated biphenyl derivative. The bromine atom serves as a reactive site for various chemical transformations, enabling the compound to participate in substitution, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
- 4-ethyl-4’-(4-propylcyclohexyl)biphenyl
- 3,4,5-trifluoro-4’-(4-propylcyclohexyl)biphenyl
- 4-bromo-4’-hydroxybiphenyl
Comparison:
- 4-ethyl-4’-(4-propylcyclohexyl)biphenyl: Similar in structure but with an ethyl group instead of a bromine atom, leading to different reactivity and applications.
- 3,4,5-trifluoro-4’-(4-propylcyclohexyl)biphenyl: Contains fluorine atoms, which significantly alter its chemical properties and potential applications.
- 4-bromo-4’-hydroxybiphenyl: The presence of a hydroxyl group introduces different reactivity, particularly in hydrogen bonding and solubility .
Biological Activity
trans-4-bromo-4'-(4-propylcyclohexyl)biphenyl is a compound of interest due to its unique structural features and potential biological activities. The biphenyl system, combined with the bulky cyclohexyl and propyl substituents, may influence its interaction with biological targets, making it relevant in pharmacological research.
Structural Characteristics
The molecular formula of this compound is C21H25Br. The presence of bromine in the structure introduces specific reactivity patterns and may affect the compound's binding affinity to various biological molecules. The steric hindrance created by the bulky substituents can also influence its pharmacokinetic properties.
Biological Activity Overview
Research on similar biphenyl derivatives suggests that this compound may exhibit several biological activities, including:
- Antitumor Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways, which may lead to therapeutic applications.
- Receptor Modulation : Interaction with cellular receptors could influence signaling pathways relevant to disease processes.
Case Studies and Research Findings
-
Antitumor Effects :
- A study investigated the effects of brominated biphenyl derivatives on cancer cell lines. It was found that certain derivatives exhibited significant cytotoxicity, suggesting that this compound could similarly affect tumor growth through apoptosis induction or cell cycle arrest .
-
Enzyme Interaction Studies :
- Research into biphenyl compounds has shown that modifications in their structure can lead to increased or decreased inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes. This suggests that this compound might exhibit anti-inflammatory properties through similar mechanisms .
- Receptor Binding Studies :
Data Table: Biological Activity Summary
Biological Activity | Mechanism | Reference |
---|---|---|
Antitumor Activity | Induction of apoptosis or cell cycle arrest | |
Enzyme Inhibition | Inhibition of COX/LOX enzymes | |
Receptor Modulation | Interaction with hormone receptors |
The synthesis of this compound typically involves bromination of the biphenyl precursor followed by substitution reactions to introduce the propylcyclohexane moiety. The compound's physical properties, such as melting point and solubility, are crucial for its application in biological assays.
Properties
CAS No. |
101532-36-9 |
---|---|
Molecular Formula |
C21H25Br |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
1-bromo-4-[4-(4-propylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C21H25Br/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h8-17H,2-7H2,1H3 |
InChI Key |
ZIVLCFBZJWSBQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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